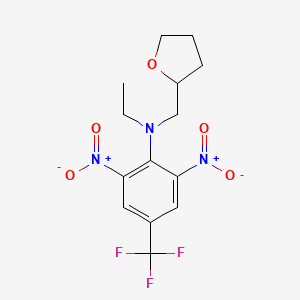
N-Ethyltetrahydro-N-(alpha,alpha,alpha-trifluoro-2,6-dinitro-p-tolyl)furfurylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyltetrahydro-N-(alpha,alpha,alpha-trifluoro-2,6-dinitro-p-tolyl)furfurylamine is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trifluoromethyl group, dinitro substituents, and a furfurylamine moiety, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyltetrahydro-N-(alpha,alpha,alpha-trifluoro-2,6-dinitro-p-tolyl)furfurylamine typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step involves the reaction of the intermediate with furfurylamine under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyltetrahydro-N-(alpha,alpha,alpha-trifluoro-2,6-dinitro-p-tolyl)furfurylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups at the trifluoromethyl position .
Wissenschaftliche Forschungsanwendungen
N-Ethyltetrahydro-N-(alpha,alpha,alpha-trifluoro-2,6-dinitro-p-tolyl)furfurylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of N-Ethyltetrahydro-N-(alpha,alpha,alpha-trifluoro-2,6-dinitro-p-tolyl)furfurylamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl and nitro groups play a crucial role in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Ethyltetrahydro-N-(alpha,alpha,alpha-trifluoro-2,6-dinitro-p-tolyl)furfurylamine: Known for its unique combination of trifluoromethyl and nitro groups.
N-Ethyltetrahydro-N-(alpha,alpha,alpha-trifluoro-2,6-dinitro-p-tolyl)aniline: Similar structure but lacks the furfurylamine moiety.
N-Ethyltetrahydro-N-(alpha,alpha,alpha-trifluoro-2,6-dinitro-p-tolyl)benzylamine: Contains a benzylamine group instead of furfurylamine.
Uniqueness
This compound stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
34129-07-2 |
|---|---|
Molekularformel |
C14H16F3N3O5 |
Molekulargewicht |
363.29 g/mol |
IUPAC-Name |
N-ethyl-2,6-dinitro-N-(oxolan-2-ylmethyl)-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C14H16F3N3O5/c1-2-18(8-10-4-3-5-25-10)13-11(19(21)22)6-9(14(15,16)17)7-12(13)20(23)24/h6-7,10H,2-5,8H2,1H3 |
InChI-Schlüssel |
MONYWWWQBHZMIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC1CCCO1)C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


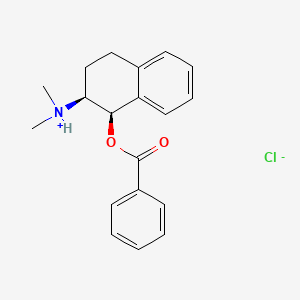
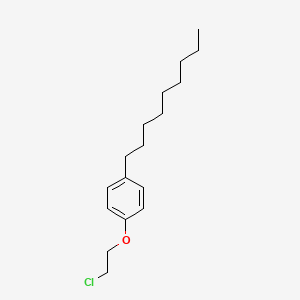


![Acetamide, N-[5-(acetyloxy)-1-naphthalenyl]-](/img/structure/B13732327.png)
![8-Chloro-10-[3-(dimethylamino)propyl]-2-methoxy-10h-phenothiazin-1-ol](/img/structure/B13732330.png)
![1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene](/img/structure/B13732331.png)
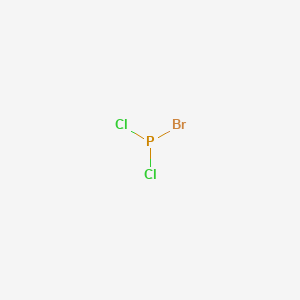

![4-methoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate](/img/structure/B13732346.png)
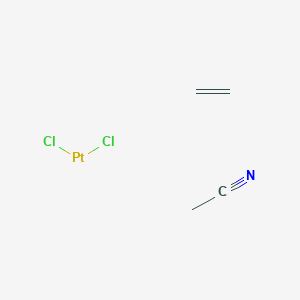

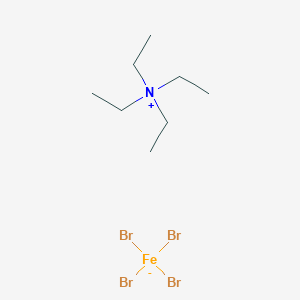
![3-[(5-Amino-3-methyl-1,2-oxazol-4-YL)sulfanyl]propanenitrile](/img/structure/B13732363.png)
